

"4-(4-Fluorophenyl)pyrrolidin-2-one as a reference standard"

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Compound of Interest

Compound Name: **4-(4-Fluorophenyl)pyrrolidin-2-one**

Cat. No.: **B1336079**

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A Comprehensive Guide to **4-(4-Fluorophenyl)pyrrolidin-2-one** as a Reference Standard

In the landscape of analytical chemistry and drug development, the quality and reliability of reference standards are paramount for accurate quantification and identification of substances. This guide provides a comparative overview of **4-(4-Fluorophenyl)pyrrolidin-2-one** as a candidate reference standard, outlining its physicochemical properties, analytical characterization, and a framework for comparison against other potential standards. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, well-characterized reference materials.

Physicochemical Properties

4-(4-Fluorophenyl)pyrrolidin-2-one belongs to the pyrrolidinone class of compounds, characterized by a five-membered lactam ring. The presence of a fluorophenyl group at the 4-position significantly influences its polarity and chromatographic behavior. A summary of its key properties is presented below.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ FNO
Molecular Weight	179.19 g/mol
Appearance	White to off-white solid
Purity	>97%
Storage	Inert atmosphere, light-sensitive

Comparative Analysis of Reference Standards

A reliable reference standard must exhibit high purity, stability, and be thoroughly characterized. Below is a comparative table outlining the ideal analytical specifications for **4-(4-Fluorophenyl)pyrrolidin-2-one** against a hypothetical alternative, **4-(4-Chlorophenyl)pyrrolidin-2-one**.^[1] This serves as a template for evaluating candidate reference standards.

Parameter	4-(4-Fluorophenyl)pyrrolidin-2-one	4-(4-Chlorophenyl)pyrrolidin-2-one (Alternative)
Purity (by HPLC)	≥ 99.5%	≥ 99.5%
Identity Confirmation	Consistent with established spectral data (¹ H NMR, ¹³ C NMR, MS)	Consistent with established spectral data (¹ H NMR, ¹³ C NMR, MS)
Residual Solvents (by GC-HS)	< 0.1%	< 0.1%
Water Content (by Karl Fischer)	< 0.2%	< 0.2%
Long-term Stability	Data under development	Stable for >2 years at 2-8°C

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Acetonitrile and water gradient.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6).
- Analysis: Acquire ¹H and ¹³C NMR spectra.
- Data Interpretation: Compare the chemical shifts, coupling constants, and integration with the known structure of the compound.

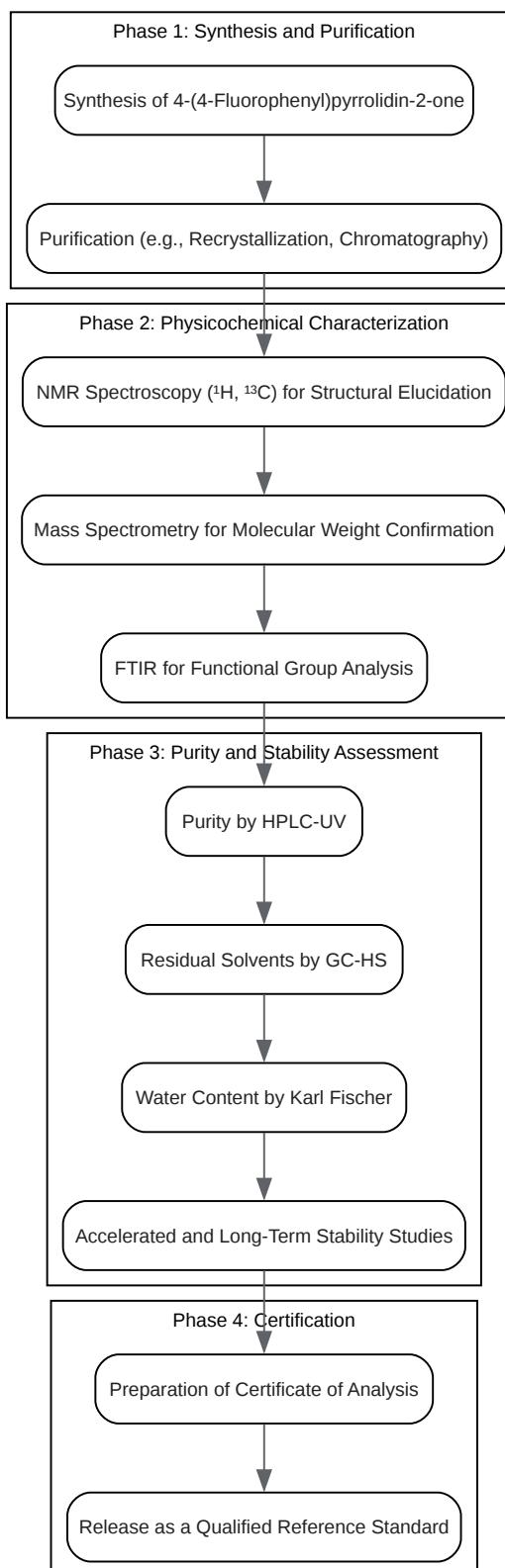
Mass Spectrometry (MS) for Molecular Weight Verification

- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

- Method: Direct infusion or coupled with LC.
- Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

Workflow for Reference Standard Qualification

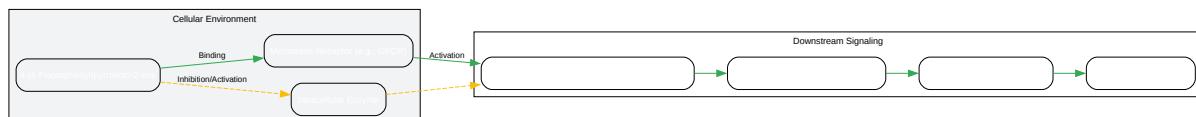
The qualification of a new reference standard is a rigorous process to ensure its suitability for its intended use. The following diagram illustrates the typical workflow.

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Workflow for qualifying a new reference standard.

Hypothetical Signaling Pathway Interaction

While **4-(4-Fluorophenyl)pyrrolidin-2-one** is primarily discussed as a reference standard, understanding its potential biological context is relevant, especially in drug metabolism and toxicology studies. Pyrrolidinone derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where such a compound might be investigated.



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Hypothetical interaction with a cellular signaling pathway.

Conclusion

4-(4-Fluorophenyl)pyrrolidin-2-one presents itself as a viable candidate for a reference standard within its chemical class. Its utility is contingent upon rigorous characterization and demonstrated purity and stability. The experimental protocols and comparative framework provided in this guide offer a robust approach for its evaluation. For researchers, the adoption of a well-qualified standard like **4-(4-Fluorophenyl)pyrrolidin-2-one** is a critical step in ensuring the accuracy and reproducibility of analytical results.

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References

- 1. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem
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